

Spectroscopic Data for Anisaldehyde-[7-¹³C]: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anisaldehyde-[7-¹³C]

CAS No.: 95537-93-2

Cat. No.: B562243

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Anisaldehyde-[7-¹³C]. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of spectroscopic analysis of isotopically labeled compounds, offering both theoretical insights and practical, field-proven methodologies.

Introduction to Anisaldehyde-[7-¹³C] and the Significance of Isotopic Labeling

Anisaldehyde, or 4-methoxybenzaldehyde, is a widely used aromatic aldehyde in various industries, including pharmaceuticals, flavorings, and fragrances. The isotopically labeled variant, Anisaldehyde-[7-¹³C], features the substitution of the naturally abundant ¹²C at the aldehyde carbon (C7) with the stable isotope ¹³C. This specific labeling is a powerful tool in mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry assays.[1] The introduction of the ¹³C isotope provides a unique spectroscopic signature, enabling researchers to trace the fate of the aldehyde group through complex chemical or biological transformations.

The molecular structure of Anisaldehyde-[7-¹³C] is depicted below, with the labeled carbon atom indicated.

Caption: Molecular structure of Anisaldehyde-[7-¹³C].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Anisaldehyde-[7-¹³C], NMR provides definitive evidence of the isotopic substitution and offers insights into the electronic environment of the labeled carbon and its neighboring protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Anisaldehyde-[7-¹³C] is expected to be very similar to that of its unlabeled counterpart, with one critical difference in the signal for the aldehyde proton.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~9.86	Doublet	¹ J(¹³ C-H) ≈ 170-200
Ar-H (ortho to CHO)	~7.82	Doublet	³ J(H-H) ≈ 8-9
Ar-H (meta to CHO)	~6.98	Doublet	³ J(H-H) ≈ 8-9
Methoxy-H	~3.86	Singlet	-

Causality Behind Experimental Observations:

- **Chemical Shifts:** The chemical shifts are primarily influenced by the electron density around the protons. The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, hence its downfield shift of around 9.86 ppm.^[2] The aromatic protons ortho to the electron-withdrawing aldehyde group are more deshielded than those meta to it. The methoxy protons are in a relatively electron-rich environment, appearing further upfield.

- **The Key ^{13}C - ^1H Coupling:** The most significant feature in the ^1H NMR spectrum of Anisaldehyde- $[\text{7-}^{13}\text{C}]$ is the splitting of the aldehyde proton signal into a doublet. This is due to spin-spin coupling with the directly attached ^{13}C nucleus. The magnitude of this one-bond coupling constant, $^1J(^{13}\text{C-H})$, is typically in the range of 170-200 Hz for sp^2 -hybridized carbons in aldehydes. This large coupling constant is a definitive indicator of the isotopic label at the C7 position. In the unlabeled compound, this signal would be a singlet (or a very finely split triplet due to long-range coupling with the ortho aromatic protons).

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will show signals for all carbon atoms in the molecule. The chemical shift of the labeled carbon itself will be essentially unchanged from the unlabeled compound.

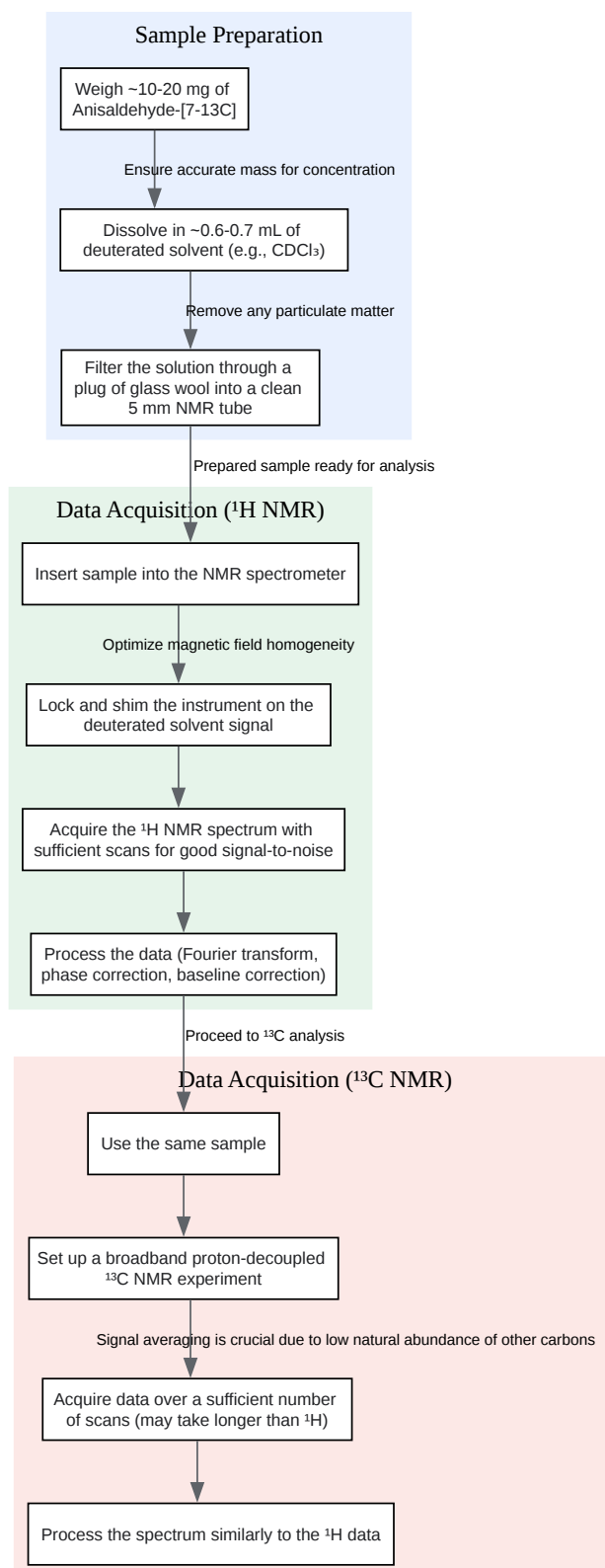
Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C7 (Aldehyde, ^{13}C -labeled)	~191
C4 (ipso to OCH_3)	~164
C1 (ipso to CHO)	~132
C2, C6 (ortho to CHO)	~130
C3, C5 (meta to CHO)	~114
Methoxy-C	~55

Causality Behind Experimental Observations:

- **Chemical Shifts:** The aldehyde carbon (C7) is the most deshielded due to its sp^2 hybridization and direct attachment to an electronegative oxygen atom, resulting in a chemical shift of approximately 191 ppm.[3] The aromatic carbons exhibit a range of chemical shifts depending on their substitution. The carbon bearing the electron-donating methoxy group (C4) is significantly deshielded, while the carbon attached to the aldehyde group (C1) is also downfield. The remaining aromatic carbons appear in the typical aromatic region of the spectrum.
- **Signal Intensity:** In a standard broadband-decoupled ^{13}C NMR spectrum, the signal for the ^{13}C -labeled C7 will be significantly more intense than the signals from the other carbons,

which are at natural abundance (approximately 1.1%).

Experimental Protocol: NMR Data Acquisition



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Caption: Workflow for NMR sample preparation and data acquisition.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of Anisaldehyde-[7-¹³C] into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the quality of the NMR spectrum.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration but is typically low for ¹H.
 - For ¹³C NMR, set up a broadband proton-decoupled experiment. A greater number of scans will be required to obtain a good signal-to-noise ratio for the natural abundance carbons.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Anisaldehyde-[7- ^{13}C], MS provides unequivocal confirmation of the incorporation of the ^{13}C label and can be used to study fragmentation pathways.

Expected Mass Spectral Data

The mass spectrum of Anisaldehyde-[7- ^{13}C] will show a molecular ion peak (M^+) that is one mass unit higher than that of unlabeled anisaldehyde. The fragmentation pattern will also reflect this mass shift in fragments that retain the labeled carbon.

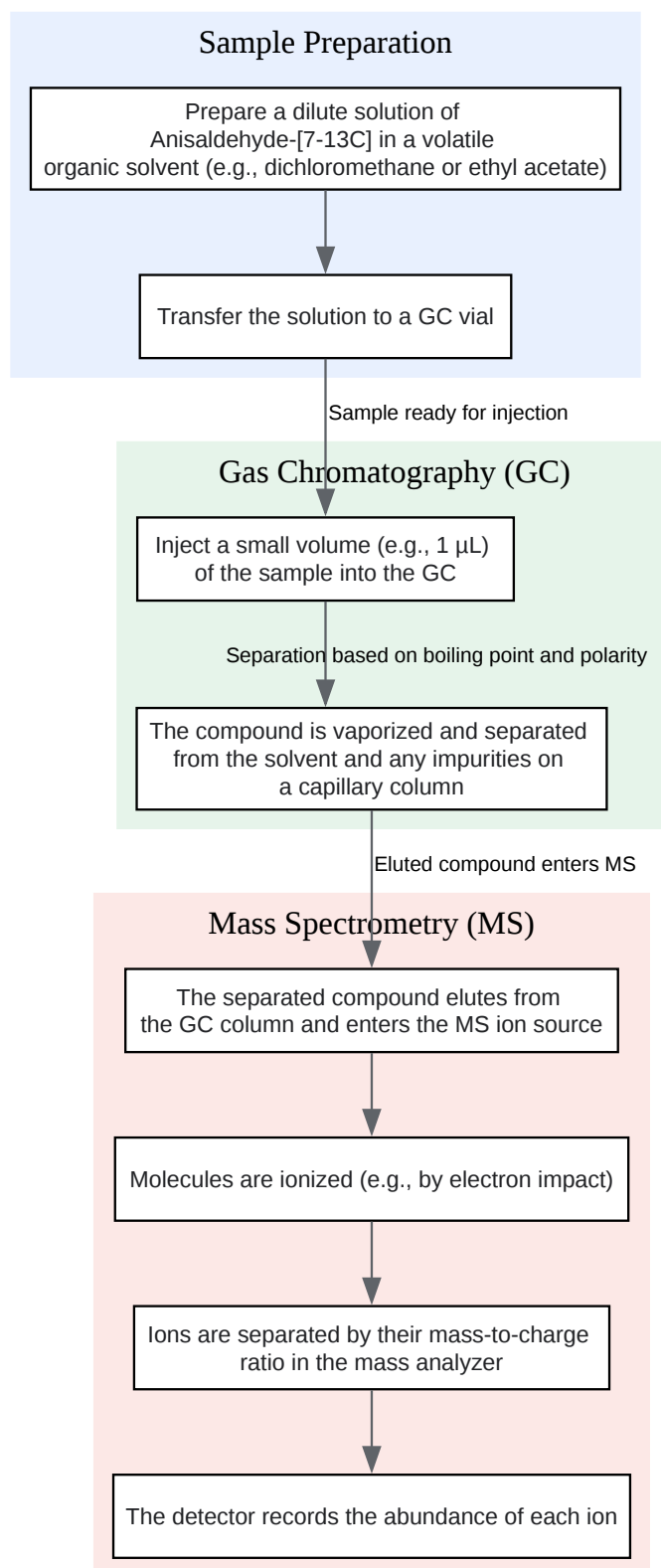
Ion	m/z (Unlabeled Anisaldehyde)	m/z (Anisaldehyde-[7- ^{13}C])	Interpretation
$[\text{M}]^+$	136	137	Molecular Ion
$[\text{M}-1]^+$	135	136	Loss of a hydrogen radical from the aldehyde group
$[\text{M}-29]^+$	107	107	Loss of the CHO group (unlabeled fragment)
$[\text{M}-30]^+$	106	107	Loss of formaldehyde (CH_2O)

Causality Behind Experimental Observations:

- Molecular Ion: The molecular weight of unlabeled anisaldehyde ($\text{C}_8\text{H}_8\text{O}_2$) is approximately 136.15 g/mol. The molecular ion peak in the mass spectrum will appear at m/z 136. For Anisaldehyde-[7- ^{13}C] ($\text{C}_7^{13}\text{CH}_8\text{O}_2$), the molecular weight is approximately 137.14 g/mol, and the molecular ion peak is shifted to m/z 137.^[4] This one-unit mass shift is the primary evidence of successful isotopic labeling.

- Fragmentation Pattern: The fragmentation of anisaldehyde upon electron ionization typically involves several key pathways.
 - Loss of H•: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion. For unlabeled anisaldehyde, this results in a peak at m/z 135 ($[M-1]^+$). In the labeled compound, this fragment retains the ^{13}C , so the peak appears at m/z 136.
 - Loss of •CHO: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO). For unlabeled anisaldehyde, this gives a fragment at m/z 107. Since the label is on the departing formyl group, the resulting fragment from the labeled compound will have the same mass-to-charge ratio of 107.
 - The mass spectra of unlabeled and $[7-^{13}\text{C}]$ -p-anisaldehyde clearly illustrate these differences.[\[3\]](#)

Experimental Protocol: GC-MS Data Acquisition



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Caption: Workflow for GC-MS sample preparation and data acquisition.

- Sample Preparation:
 - Prepare a dilute solution of Anisaldehyde-[7-¹³C] in a volatile solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 10-100 µg/mL.
 - Transfer the solution to a 2 mL glass GC vial with a septum cap.
- Instrument Setup and Data Acquisition:
 - Gas Chromatograph (GC):
 - Set an appropriate temperature program for the GC oven to ensure good separation of anisaldehyde from the solvent and any potential impurities. A typical program might start at 70°C and ramp up to 250°C.
 - Use a suitable capillary column, such as a DB-5ms or HP-5ms.
 - Set the injector temperature to around 250°C.
 - Mass Spectrometer (MS):
 - The MS is typically operated in electron ionization (EI) mode at 70 eV.
 - Set the mass range to be scanned, for example, from m/z 40 to 200, to ensure all relevant fragments are detected.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to anisaldehyde.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions. Compare the spectrum to a reference spectrum of unlabeled anisaldehyde to confirm the mass shifts due to the ¹³C label.

Conclusion

The spectroscopic analysis of Anisaldehyde-[7-¹³C] by NMR and MS provides a clear and detailed picture of its molecular structure and isotopic composition. The characteristic doublet of the aldehyde proton in the ¹H NMR spectrum, with a large ¹J(¹³C-H) coupling constant, is a definitive signature of the ¹³C label at the C7 position. In mass spectrometry, the one-unit mass shift of the molecular ion and key fragments containing the aldehyde carbon provides unambiguous confirmation of the isotopic enrichment. The protocols and data presented in this guide offer a robust framework for researchers utilizing Anisaldehyde-[7-¹³C] in their scientific investigations.

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